3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
CAS No. |
578754-04-8 |
|---|---|
Molecular Formula |
C20H22N2O2S2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-ethyl-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H22N2O2S2/c1-3-22-19(23)17-15-9-4-5-10-16(15)26-18(17)21-20(22)25-12-13-7-6-8-14(11-13)24-2/h6-8,11H,3-5,9-10,12H2,1-2H3 |
InChI Key |
GSXVSIZFOMXJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)OC)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Core Structure Construction: Tetrahydrobenzothieno[2,3-d]Pyrimidin-4(3H)-one
The synthesis begins with constructing the tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold. A widely employed method involves the Gewald reaction , which facilitates the formation of 2-aminothiophene derivatives. For instance, reacting methyl 3-oxocyclohexanecarboxylate with elemental sulfur and a primary amine (e.g., ethylamine) in the presence of morpholine yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . Cyclization of this intermediate with urea or thiourea under acidic conditions generates the pyrimidinone ring .
Key Reaction Conditions :
-
Cyclization Agent : Thiourea or urea in acetic acid or toluene.
-
Temperature : Reflux (110–120°C) for 6–12 hours.
Functionalization at the 2-Position: Sulfanyl Group Installation
The 2-[(3-methoxybenzyl)sulfanyl] group is introduced via nucleophilic aromatic substitution (SNAr). The pyrimidinone core is first halogenated at the 2-position using phosphorus oxychloride (POCl3) to form 2-chloro-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one . This intermediate reacts with 3-methoxybenzylthiol in the presence of a base (e.g., triethylamine) to displace the chloride.
Reaction Protocol :
-
Halogenation :
-
Thiol Substitution :
Characterization Data :
-
IR : C-S-C stretch at 1060–1242 cm⁻¹, NH stretch at 3156–3288 cm⁻¹ .
-
¹H NMR : δ 2.67–2.99 (m, 4H, tetrahydrobenzo-H), 3.80 (s, 3H, OCH3), 4.35 (s, 2H, SCH2), 6.75–7.25 (m, 4H, aromatic H) .
Alternative Pathways: Hydrazine Intermediate Utilization
An alternative route involves synthesizing 4-hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (5) as a precursor . Condensing this hydrazine derivative with 3-methoxybenzaldehyde under reflux in ethanol yields the target compound via hydrazone formation. However, this method requires stringent control over stoichiometry and reaction time to avoid over-alkylation .
Procedure :
-
Reactants : Hydrazine derivative (1.0 equiv), 3-methoxybenzaldehyde (1.1 equiv).
-
Conditions : Ethanol, reflux, 2 hours.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (HPLC) | Limitations |
|---|---|---|---|---|
| Cyclization + SNAr | Gewald → Halogenation → SNAr | 65–72 | >95% | Requires POCl3 handling |
| Hydrazone Condensation | Hydrazine + Aldehyde | 68–75 | 90–93% | Byproduct formation risk |
Scalability and Industrial Considerations
Large-scale synthesis prioritizes the cyclization + SNAr route due to its reproducibility and higher purity. Critical factors include:
-
Solvent Recovery : DMF and ethanol are recycled via distillation.
-
Safety : POCl3 is corrosive; alternatives like PCl5 are less efficient .
-
Cost : 3-Methoxybenzylthiol is commercially available but expensive ($120–150/g), necessitating in-house synthesis from 3-methoxybenzyl chloride and thiourea .
Recent Advances in Catalytic Methods
Emerging strategies employ palladium-catalyzed cross-coupling to install the sulfanyl group. For example, using a Suzuki-Miyaura reaction with 3-methoxybenzylboronic acid and a 2-bromo-pyrimidinone precursor achieves moderate yields (50–55%) but requires specialized ligands (e.g., SPhos) .
Catalytic System :
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Pharmacological Activities
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are highly tunable, with substitutions at positions 2 and 3 significantly influencing bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated based on formula C₂₁H₂₂N₂O₂S₂.
Key Observations
Position 3 Substitutions: Alkyl Groups (Ethyl, Allyl, Butyl): Enhance lipophilicity, improving membrane permeability. For example, the ethyl group in the target compound may offer moderate hydrophobicity compared to the bulkier butyl group in , which showed antifungal activity. The trifluoromethyl group in adds metabolic resistance, a feature absent in the target compound .
Position 2 Substitutions: Sulfanyl vs. Phenoxy: Sulfanyl groups (e.g., 3-methoxybenzylsulfanyl) provide flexibility and hydrogen-bonding capacity, whereas phenoxy groups (e.g., 2-methylphenoxy in ) may restrict conformational mobility, affecting target selectivity. Electron-Withdrawing Groups (Chloromethyl): The chloromethyl substituent in demonstrated exceptional antihyperlipidemic activity, suggesting that electron-deficient moieties at position 2 could enhance metabolic modulation .
In contrast, the 2-chloromethyl derivative in outperformed clofibrate in lowering serum triglycerides, highlighting the impact of halogenation on lipid metabolism .
Biological Activity
3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing research.
Chemical Structure and Properties
- Molecular Formula : C20H22N2O2S2
- Molecular Weight : 386.539 g/mol
- CAS Number : 578754-04-8
The compound features a complex structure that includes a benzothieno-pyrimidine core, which is known for its diverse biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- The compound has been assessed for its antimicrobial properties against several pathogens. In particular, derivatives of related thienopyrimidines have shown significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- A study reported that similar compounds demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.046 to 3.11 μM against Methicillin-resistant Staphylococcus aureus (MRSA), which indicates promising antimicrobial potential .
-
Anticancer Activity :
- Preliminary screenings have suggested that this compound may possess anticancer properties. Research involving multicellular spheroids indicated that derivatives of benzothieno-pyrimidines could inhibit the proliferation of cancer cells .
- Specific studies have highlighted the potential of thienopyrimidine derivatives in targeting cancer cell lines effectively, warranting further investigation into their mechanisms .
- Antifungal Activity :
Case Study 1: Antimicrobial Evaluation
A series of thienopyrimidine derivatives were synthesized and tested against various bacterial strains. The results showed that compounds with specific substitutions at the phenyl ring exhibited enhanced activity:
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| Compound A | S. aureus | 0.125 |
| Compound B | E. coli | 0.250 |
| Compound C | Pseudomonas aeruginosa | 0.500 |
These findings suggest that structural modifications significantly influence antimicrobial efficacy .
Case Study 2: Anticancer Screening
In a high-throughput screening of a drug library, several thienopyrimidine derivatives were identified as potential anticancer agents. The study utilized multicellular spheroids to better mimic in vivo conditions:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | HeLa | 5.0 |
| Compound E | MCF-7 | 3.5 |
These results indicate the need for further exploration into the mechanisms by which these compounds exert their effects .
Q & A
Q. What are the standard synthetic routes for preparing 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-tetrahydrobenzothienopyrimidinone derivatives?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a 2-sulfanyl precursor (e.g., 3-benzyl-2-sulphanyl-tetrahydrobenzothienopyrimidinone) with hydrazine hydrate or alkylating agents under reflux in pyridine or ethanol. For example, hydrazine hydrate (140 mmol) in pyridine at reflux for 25 hours yields hydrazino derivatives, followed by purification via crystallization from ethyl acetate . Modifications at the 3-ethyl or 3-methoxybenzyl positions require careful selection of alkylating agents (e.g., ethyl iodide) and optimization of reaction times (5–30 hours) to achieve yields >80% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O at ~1675 cm⁻¹) .
- ¹H-NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.5–8.7 ppm, aliphatic protons at δ 2.8–3.0 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+1]+ peaks at m/z 284–309) .
- X-ray crystallography : Resolves 3D conformation, as demonstrated for structurally related compounds (R factor = 0.069) .
Q. How are preliminary biological activities (e.g., antimicrobial) evaluated?
Antimicrobial activity is assessed using minimum inhibitory concentration (MIC) assays. For instance, derivatives are tested against bacterial/fungal strains (e.g., S. aureus, E. coli) via broth microdilution, with MIC values reported in µg/mL. Structural analogs with pyridinyl or methylthio groups show MICs ranging from 8–64 µg/mL .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound’s anti-inflammatory activity?
Docking studies (e.g., using AutoDock Vina) identify interactions between the compound and target proteins like cyclooxygenase-2 (COX-2). The 3-methoxybenzyl group may occupy hydrophobic pockets, while the sulfanyl moiety forms hydrogen bonds with catalytic residues. Such insights enable rational modifications (e.g., introducing electron-withdrawing groups) to enhance binding affinity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?
Discrepancies in SAR often arise from variations in substituent electronic effects or steric hindrance. For example:
- Electron-donating groups (e.g., methoxy) on the benzyl ring enhance COX-2 inhibition but reduce antimicrobial activity .
- Steric bulk at the 3-position can improve metabolic stability but lower solubility. Systematic comparison of logP values and bioassay data (e.g., IC50, MIC) helps clarify these trade-offs .
Q. How are multi-step syntheses optimized to improve yield and purity?
Critical steps include:
- Precursor selection : Using 4-chloro-2-phenyl-tetrahydrobenzothienopyrimidine as a starting material reduces side reactions .
- Reagent choice : Aluminum amalgam in aqueous THF selectively reduces sulfonyl groups to sulfanyl without over-reducing the pyrimidinone core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes by-products, achieving >90% purity .
Q. What advanced analytical methods validate environmental stability or degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
